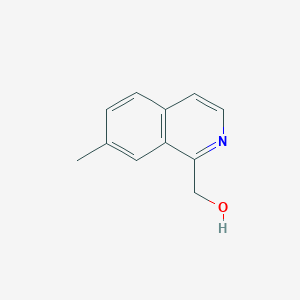
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a pent-2-en-4-ynoic acid backbone. This compound is of interest in organic synthesis due to its unique structural features, which include both an alkyne and an alkene functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid typically involves the conjugate addition of alkynyl-lithium reagents to diethyl ethoxymethylenemalonate, followed by simultaneous saponification and 1,2-elimination of ethanol from the intermediate adducts in the presence of ethanolic potassium hydroxide . This method provides a useful synthesis of substituted propargylidenemalonic acids, which can then be cyclized to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different products depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
科学的研究の応用
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne and alkene groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
類似化合物との比較
Similar Compounds
Pent-2-en-4-ynoic acid: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylacetylene: Contains only the alkyne group without the alkene functionality.
5-(Trimethylsilyl)pent-2-ynoic acid: Similar structure but lacks the alkene group.
Uniqueness
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is unique due to the presence of both alkyne and alkene groups along with the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity.
特性
分子式 |
C8H12O2Si |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
(E)-5-trimethylsilylpent-2-en-4-ynoic acid |
InChI |
InChI=1S/C8H12O2Si/c1-11(2,3)7-5-4-6-8(9)10/h4,6H,1-3H3,(H,9,10)/b6-4+ |
InChIキー |
MSTDZFPFKKYXQB-GQCTYLIASA-N |
異性体SMILES |
C[Si](C)(C)C#C/C=C/C(=O)O |
正規SMILES |
C[Si](C)(C)C#CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
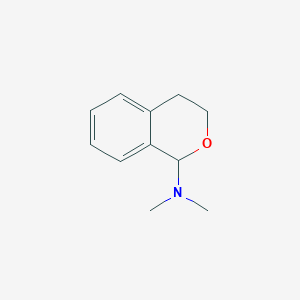
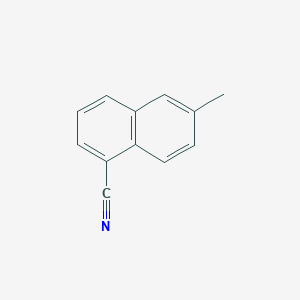
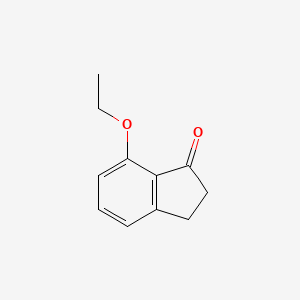

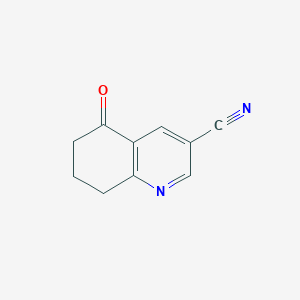

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
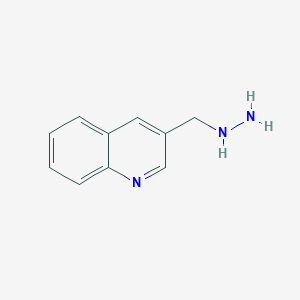
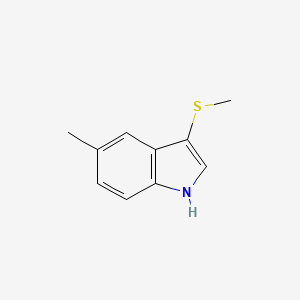

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

